molecular formula C12H15FN2O B7935619 (S)-N-(4-fluorophenyl)piperidine-3-carboxamide

(S)-N-(4-fluorophenyl)piperidine-3-carboxamide

Cat. No. B7935619
M. Wt: 222.26 g/mol
InChI Key: VTWUCBHFXGCKCS-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-N-(4-fluorophenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C12H15FN2O and its molecular weight is 222.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Met Kinase Inhibition and Anticancer Properties : Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, similar in structure to the compound , have been identified as potent Met kinase inhibitors, exhibiting significant tumor stasis in gastric carcinoma models and leading to clinical trials (Schroeder et al., 2009).

  • PET Radiotracer for CB1 Cannabinoid Receptors : N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a structurally related compound, has been synthesized for use as a PET radiotracer to study CB1 cannabinoid receptors (R. Katoch-Rouse & A. Horti, 2003).

  • Inhibitory Properties Against Human DNA Topoisomerase IIα and Antiproliferative Effects : Piperidinecarboxamides, analogous to the compound , have shown significant anti-proliferative properties against cancer cells, with some compounds demonstrating inhibitory properties against human DNA topoisomerase IIα (Fawzy et al., 2019).

  • Antileukemic Activity : Certain piperidine derivatives have been found to exhibit antileukemic activity, specifically inhibiting the growth of human leukemia cells, demonstrating the potential of such compounds in cancer treatment (Vinaya et al., 2011).

  • Pharmacologically Relevant Properties : The compound's derivatives have been studied for their impact on pharmacologically relevant properties like basicity modulation and lipophilicity, contributing to a better understanding of its medicinal potential (Vorberg et al., 2016).

  • Antihypertensive Agents : Derivatives of the compound have been synthesized and evaluated for their activity as antihypertensive agents, demonstrating inhibitory activity against T-type Ca(2+) channels (Watanuki et al., 2011).

properties

IUPAC Name

(3S)-N-(4-fluorophenyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9/h3-6,9,14H,1-2,7-8H2,(H,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWUCBHFXGCKCS-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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